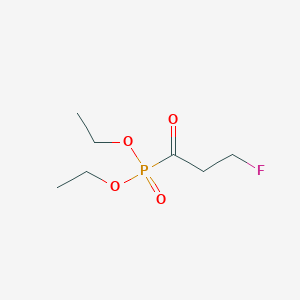

Diethyl (3-fluoropropanoyl)phosphonate

Description

Structure

3D Structure

Properties

CAS No. |

184900-24-1 |

|---|---|

Molecular Formula |

C7H14FO4P |

Molecular Weight |

212.16 g/mol |

IUPAC Name |

1-diethoxyphosphoryl-3-fluoropropan-1-one |

InChI |

InChI=1S/C7H14FO4P/c1-3-11-13(10,12-4-2)7(9)5-6-8/h3-6H2,1-2H3 |

InChI Key |

LVJIEYCWTMCIQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C(=O)CCF)OCC |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles of Diethyl 3 Fluoropropanoyl Phosphonate

Detailed Elucidation of Reaction Mechanisms

The formation and subsequent reactions of diethyl (3-fluoropropanoyl)phosphonate are characterized by distinct mechanistic pathways, heavily influenced by the electronic effects of the fluorine substituent.

Pathways of Acylphosphonate Formation and Subsequent Transformations

The synthesis of this compound is typically achieved through a Michaelis-Arbuzov reaction between triethyl phosphite (B83602) and 3-fluoropropanoyl chloride. acs.org This reaction readily proceeds at room temperature to yield the corresponding acylphosphonate. acs.org

However, the reaction does not simply terminate at the formation of this compound. Instead, a subsequent and relatively fast transformation occurs. A second molecule of 3-fluoropropanoyl chloride acts as an electrophile, attacking the carbonyl oxygen of the initially formed acylphosphonate. This is followed by the loss of a proton from the α-methylene group, a process facilitated by the presence of the fluorine atom. The ultimate major product of this concurrent 1:2 reaction is diethyl (E)-1-(3-fluoropropanoyloxy)-3-fluoroprop-1-enylphosphonate. acs.org The formation of this product releases hydrogen chloride into the reaction mixture. acs.org

| Reactants | Conditions | Key Intermediates/Products |

| Triethyl phosphite | Room Temperature | This compound |

| 3-fluoropropanoyl chloride | Diethyl (E)-1-(3-fluoropropanoyloxy)-3-fluoroprop-1-enylphosphonate |

The Role of Electron-Withdrawing Fluorine in Facilitating α-Methylene Deprotonation

A critical feature of the reactivity of this compound is the enhanced acidity of the protons on the α-methylene group (the carbon adjacent to the carbonyl group). This heightened acidity is a direct consequence of the strong electron-withdrawing inductive effect of the fluorine atom located at the 3-position of the propanoyl chain. acs.org

The combined electron-attracting influence of the adjacent fluoromethyl and carbonyl groups significantly facilitates the deprotonation of this α-methylene group. acs.org This ease of deprotonation is a key factor driving the subsequent transformation of the initially formed acylphosphonate into the more stable enol-derived product, diethyl (E)-1-(3-fluoropropanoyloxy)-3-fluoroprop-1-enylphosphonate, even in the absence of an external base. acs.org

Stereochemical Outcomes of Reactions (e.g., (E)-Stereochemistry in Elimination Products)

The elimination reaction that follows the acylation of the carbonyl oxygen in this compound exhibits a distinct stereochemical preference. The resulting product, diethyl 1-(3-fluoropropanoyloxy)-3-fluoroprop-1-enylphosphonate, is formed predominantly as the (E)-stereoisomer. acs.org This stereochemical outcome is a significant aspect of the reaction mechanism, indicating a stereoselective process governs the formation of the carbon-carbon double bond.

| Precursor | Reaction | Product Stereochemistry |

| This compound | Intramolecular elimination after acylation | (E)-diethyl 1-(3-fluoropropanoyloxy)-3-fluoroprop-1-enylphosphonate |

Reactivity as a Versatile Synthetic Intermediate

Acylphosphonates, in general, are recognized as valuable and multifaceted intermediates in organic synthesis. Their reactivity is characterized by the presence of two key electrophilic sites: the phosphorus center and the acyl carbonyl carbon. While specific studies on the reactivity of this compound are limited, its behavior can be inferred from the well-documented reactivity of the broader class of acylphosphonates.

Nucleophilic Reactivity at the Phosphorus Center

The phosphorus atom in this compound is part of a phosphonate (B1237965) group and can be susceptible to nucleophilic attack. Nucleophilic substitution at the phosphorus center of organophosphorus compounds can proceed through either a stepwise mechanism, involving a pentacoordinate intermediate, or a concerted mechanism. The preferred pathway is influenced by factors such as the nature of the nucleophile and the leaving group. In some instances, a change in mechanism from concerted to stepwise has been observed with an increase in the basicity of the nucleophile.

Reactivity of the Acyl Carbonyl Group

The carbonyl group in acylphosphonates is highly electrophilic and readily undergoes nucleophilic addition. acs.orgnih.gov This reactivity has been exploited in various synthetic transformations.

For instance, the reduction of the acyl carbonyl group in acylphosphonates provides access to α-hydroxy phosphonates. A notable example is the catalytic hydrogenation of α-aryl acylphosphonates, which has been achieved with high selectivity. acs.orgnih.gov Another approach involves a Wolff-Kishner-like reductive deoxygenation, which converts acylphosphonates directly into alkyl phosphonates at room temperature. iyte.edu.tr

The addition of organometallic reagents to the carbonyl group of acylphosphonates is another important reaction, yielding α-hydroxy phosphonates with extended carbon skeletons. For example, the reaction of Grignard reagents and organoaluminum reagents with acylphosphonates leads to the formation of secondary and tertiary α-hydroxy phosphonates.

Furthermore, the reaction of diethyl acylphosphonates with α-amino esters has been shown to yield acetamides rather than the expected α-iminophosphonates, highlighting the reactivity of the carbonyl group towards N-nucleophiles. iyte.edu.tr

| Reaction Type | Reagents | Product Class |

| Reduction | Catalytic Hydrogenation | α-Hydroxy phosphonates |

| Reductive Deoxygenation | Hydrazine (Wolff-Kishner like) | Alkyl phosphonates |

| Organometallic Addition | Grignard Reagents, Organoaluminum Reagents | α-Hydroxy phosphonates |

| Reaction with Amines | α-Amino esters | Acetamides |

Reactions Involving Carbanion Intermediates Derived from the Compound

The presence of both a carbonyl group and a phosphonate group in this compound significantly influences the acidity of the α-protons (the hydrogens on the carbon atom between the carbonyl and phosphonate groups). This structural feature facilitates the generation of a stabilized carbanion at this position upon treatment with a suitable base. The resulting carbanion is a potent nucleophile and a key intermediate in various carbon-carbon bond-forming reactions.

The most prominent reaction involving carbanion intermediates derived from acylphosphonates is the Horner-Wadsworth-Emmons (HWE) reaction. nih.govnih.gov In this reaction, the phosphonate-stabilized carbanion reacts with aldehydes or ketones to yield α,β-unsaturated carbonyl compounds. The reaction typically proceeds via the formation of a tetrahedral intermediate, which then collapses to form an oxaphosphetane. Subsequent elimination of a dialkyl phosphate (B84403) salt affords the alkene product. nih.govresearchgate.net While specific studies on this compound are not extensively documented, the general mechanism of the HWE reaction provides a predictive framework for its reactivity.

The carbanion derived from this compound is expected to react with a variety of electrophiles. The table below outlines a representative, albeit hypothetical, set of such reactions based on the known reactivity of similar phosphonate carbanions.

Table 1: Hypothetical Reactions of the Carbanion Derived from this compound

| Electrophile | Reagents/Conditions | Expected Product | Reaction Type |

| Benzaldehyde | Base (e.g., NaH, KHMDS) in an aprotic solvent (e.g., THF) | (E/Z)-4-fluoro-2-phenylbut-2-enal | Horner-Wadsworth-Emmons |

| Acetone | Base (e.g., n-BuLi) in an aprotic solvent (e.g., THF) | 4-fluoro-2-methylbut-2-en-2-one | Horner-Wadsworth-Emmons |

| Methyl Iodide | Base (e.g., LDA) in an aprotic solvent (e.g., THF) | Diethyl (3-fluoro-2-methylpropanoyl)phosphonate | Alkylation |

| Michael Acceptor (e.g., Methyl acrylate) | Catalytic base (e.g., DBU) | Diethyl (5-fluoro-2-(methoxycarbonyl)-4-oxopentyl)phosphonate | Michael Addition |

This table is illustrative and based on general principles of phosphonate carbanion reactivity. KHMDS = Potassium bis(trimethylsilyl)amide, n-BuLi = n-Butyllithium, LDA = Lithium diisopropylamide, DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, THF = Tetrahydrofuran.

The stereochemical outcome of the HWE reaction, particularly the E/Z selectivity of the resulting alkene, is influenced by several factors, including the nature of the base, the reaction temperature, and the steric and electronic properties of both the phosphonate and the carbonyl compound. researchgate.net For instance, the Still-Gennari modification of the HWE reaction, which employs phosphonates with electron-withdrawing groups and specific base/solvent combinations, can favor the formation of (Z)-alkenes. researchgate.net

Rearrangement Reactions Involving Fluorinated Phosphonate Moieties

Rearrangement reactions of organophosphorus compounds, particularly those involving the migration of a phosphoryl group, are valuable transformations in organic synthesis. One such notable rearrangement is the nih.govacs.org-phospha-Brook rearrangement. researchgate.netacs.orgmdpi.com This reaction typically involves the migration of a phosphonyl group from a carbon atom to an oxygen atom of a neighboring hydroxyl group, generating an α-oxygenated carbanion. researchgate.netelsevierpure.com

The general sequence for a phospha-Brook rearrangement begins with the formation of an α-hydroxyphosphonate, which can be achieved through the reaction of a phosphonate carbanion with a carbonyl compound. researchgate.net In the context of this compound, if the initial adduct with an aldehyde or ketone (a β-hydroxy-α-phosphonopropanoyl derivative) were to be formed under conditions that favor rearrangement over elimination (as in the HWE reaction), a phospha-Brook type migration could potentially occur.

A plausible, though not experimentally documented for this specific compound, pathway could be initiated by the deprotonation of the hydroxyl group of the initial adduct. This would be followed by the migration of the diethylphosphoryl group from the carbon to the oxygen, yielding a new carbanion stabilized by the adjacent carbonyl group and the fluorine atom at the β-position. This newly formed carbanion could then be trapped by an electrophile.

The presence of the fluorine atom at the β-position could influence the propensity for and the outcome of such a rearrangement. The electron-withdrawing nature of fluorine can affect the stability of the intermediates and transition states involved. Research on related fluorinated systems has shown that the trifluoromethyl group can promote the phospha-Brook rearrangement. researchgate.netacs.org

The table below outlines a hypothetical phospha-Brook rearrangement scenario involving an initial adduct of this compound.

Table 2: Hypothetical Phospha-Brook Rearrangement of an Adduct of this compound

| Initial Reactant (Hypothetical Adduct) | Reagents/Conditions | Intermediate | Potential Final Product (after electrophilic quench) |

| Diethyl (2-(hydroxy(phenyl)methyl)-3-fluoropropanoyl)phosphonate | Strong base (e.g., n-BuLi) | α-carbanion stabilized by the carbonyl and β-fluoro substituent | Diethyl (1-phenyl-2-(3-fluoro-1-oxopropan-2-yl)) phosphate |

This table presents a speculative reaction pathway based on the principles of the phospha-Brook rearrangement.

It is important to note that the actual occurrence and outcome of such a rearrangement would be highly dependent on the specific reaction conditions and the relative rates of competing pathways, such as the elimination pathway leading to HWE products.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of Diethyl (3-fluoropropanoyl)phosphonate. Through the analysis of various nuclei, including ¹H, ¹³C, ¹⁹F, and ³¹P, a complete picture of the molecule's framework and the subtle interactions between its constituent atoms can be assembled.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides crucial information about the number, environment, and connectivity of protons within the molecule. The spectrum of this compound is expected to show distinct signals for the ethyl groups and the propanoyl chain.

Ethyl Protons: The two ethyl groups would each present a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling to the adjacent methylene and methyl protons, respectively.

Propanoyl Protons: The methylene group adjacent to the carbonyl (C=O) and the methylene group adjacent to the fluorine atom would each appear as a complex multiplet. The complexity arises from coupling to each other, as well as coupling to the neighboring fluorine and phosphorus atoms.

A representative, though not experimentally verified for this specific molecule, data interpretation is presented below:

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~1.3 | t | ~7.1 | -OCH₂CH₃ |

| ~3.2 | m | - | -C(O)CH₂ CHF- |

| ~4.2 | q | ~7.1 | -OCH₂ CH₃ |

| ~4.7 | dtm | - | -CH₂CHF - |

| Note: This table is a hypothetical representation and awaits experimental verification. |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, and the chemical shift provides insight into its chemical environment (e.g., hybridization, proximity to electronegative atoms).

Ethyl Carbons: Two signals are expected for the ethyl groups: one for the methyl carbons and one for the methylene carbons.

Propanoyl Carbons: Three signals are anticipated for the propanoyl chain: the carbonyl carbon, the carbon adjacent to the carbonyl, and the carbon bearing the fluorine atom. The signals for the carbons in the propanoyl chain will exhibit coupling to both the phosphorus and fluorine atoms, resulting in doublet of doublets or more complex splitting patterns.

A hypothetical ¹³C NMR data table is provided for illustrative purposes:

| Chemical Shift (δ) (ppm) | Coupling Constant (J) (Hz) | Assignment |

| ~16 | (d, JCP) | -OCH₂C H₃ |

| ~40 | (dd, JCP, JCF) | -C(O)C H₂CHF- |

| ~64 | (d, JCP) | -OC H₂CH₃ |

| ~82 | (dd, JCF, JCP) | -CH₂C HF- |

| ~205 | (d, JCP) | >C =O |

| Note: This table is a hypothetical representation and awaits experimental verification. |

¹⁹F NMR for Direct Fluorine Atom Probing and Coupling Interactions

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to directly observe the fluorine atom. The chemical shift of the fluorine signal is indicative of its electronic environment. Furthermore, coupling of the ¹⁹F nucleus to adjacent protons and the phosphorus atom provides valuable structural information. The ¹⁹F NMR spectrum of this compound would show a single multiplet, split by the geminal proton and the vicinal protons and phosphorus atom. A study on β-fluoro-α-aminophosphonates, a related class of compounds, showed that the ¹⁹F signal appeared around -180 ppm, with coupling to the phosphorus atom confirming the beta position of the fluorine. researchgate.net

³¹P NMR for Phosphorus Connectivity and Chemical Environment

Phosphorus-31 NMR (³¹P NMR) is a powerful tool for characterizing organophosphorus compounds. It provides direct information about the chemical environment of the phosphorus atom. For this compound, the ³¹P NMR spectrum would display a single signal, the chemical shift of which is characteristic of an acylphosphonate. This signal would be split into a multiplet due to coupling with the protons on the adjacent methylene group and the fluorine atom three bonds away.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons, for example, between the methyl and methylene protons of the ethyl groups, and between the two methylene groups of the propanoyl chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of the directly attached carbon atoms. This would allow for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for confirming the connectivity across the molecule, for instance, from the propanoyl protons to the carbonyl carbon and the phosphorus atom.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for determining the molecular weight and confirming the molecular formula of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to deduce the elemental composition.

The fragmentation pattern observed in the mass spectrum provides further structural evidence. Common fragmentation pathways for organophosphonates involve the cleavage of the P-C bond and the loss of the ethyl groups. For this compound, characteristic fragments would be expected from the loss of an ethoxy group, the entire diethyl phosphonate (B1237965) moiety, or parts of the fluoropropanoyl chain. Analysis of these fragments helps to piece together the molecular structure.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification (e.g., P=O, C=O)

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation excites molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds present. For this compound, the IR spectrum is expected to exhibit distinct absorption bands corresponding to its key functional groups: the phosphoryl (P=O) and carbonyl (C=O) groups.

The P=O stretching vibration in phosphonates typically gives rise to a strong absorption band in the region of 1260–1230 cm⁻¹. orgchemboulder.com This absorption is a reliable indicator of the presence of the phosphonate moiety. The exact position of this band can be influenced by the electronic environment of the phosphorus atom.

The C=O stretching vibration of the propanoyl group is also a prominent feature in the IR spectrum. For saturated aliphatic ketones, this strong absorption band typically appears around 1715 cm⁻¹. orgchemboulder.compg.edu.pl However, the presence of an electronegative fluorine atom at the β-position is expected to influence the electronic environment of the carbonyl group. This influence is primarily inductive, which can lead to a slight shift in the C=O stretching frequency. Studies on α-haloketones have shown that the position of the carbonyl stretch can be affected by conformational preferences and orbital interactions between the halogen and the carbonyl group. beilstein-journals.org While direct data for a β-fluoro substituent is less common, a slight shift in the C=O frequency from a typical saturated ketone can be anticipated.

A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| P=O | Stretching | 1260–1230 | Strong |

| C=O | Stretching | ~1715 | Strong |

| C-F | Stretching | 1100-1000 | Medium-Strong |

| C-O-P | Stretching | 1050-950 | Strong |

| C-H (Alkyl) | Stretching | 2980-2850 | Medium |

This table presents expected values based on typical ranges for the respective functional groups.

X-ray Crystallography for Definitive Absolute Configuration and Solid-State Structure

Although a specific crystal structure for this compound is not publicly available, the expected structural features can be inferred from crystallographic data of related compounds, such as other acylphosphonates and fluorinated organic molecules.

Expected Molecular Geometry:

The phosphorus atom in the diethyl phosphonate group is expected to adopt a tetrahedral geometry, with the P=O, P-C, and two P-O-C linkages forming the corners of the tetrahedron. nih.gov The bond angles around the phosphorus atom would be close to the ideal tetrahedral angle of 109.5°, although some deviation is expected due to the different electronic and steric nature of the substituents.

Conformational Analysis:

The propanoyl chain introduces conformational flexibility to the molecule. The relative orientation of the carbonyl group and the phosphonate group is a key structural feature. In the solid state, the molecule will adopt a conformation that minimizes steric hindrance and maximizes favorable intermolecular interactions, such as hydrogen bonding (if applicable in a co-crystal) and dipole-dipole interactions. The conformation around the C-C bonds of the propanoyl chain will determine the spatial relationship between the fluorine atom, the carbonyl group, and the phosphonate moiety. Computational studies on related α-fluoroketones have shown that the dihedral angle between the C=O and C-F bonds can significantly influence the molecule's properties. beilstein-journals.org

Intermolecular Interactions and Crystal Packing:

In the crystalline state, molecules of this compound would pack in a regular, repeating three-dimensional lattice. The packing arrangement is governed by intermolecular forces. Given the presence of the polar P=O and C=O groups, dipole-dipole interactions are expected to play a significant role in the crystal packing. The fluorine atom can also participate in weak hydrogen bonding or other electrostatic interactions. The specific packing motif would determine the unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal.

A hypothetical table of selected bond lengths and angles for this compound, based on data from similar structures, is provided below.

| Bond | Expected Length (Å) | Angle | Expected Angle (°) |

| P=O | ~1.46 | O=P-C | ~115 |

| P-C | ~1.82 | O=P-O | ~115 |

| C=O | ~1.21 | C-P-O | ~105 |

| C-F | ~1.38 | P-C-C | ~110 |

| P-O | ~1.57 | C-C=O | ~120 |

This table presents estimated values based on typical bond lengths and angles for similar functional groups found in crystallographic databases.

Applications in Advanced Organic Synthesis and Chemical Biology Research

Role as a Building Block for Complex Molecular Architectures

The phosphonate (B1237965) functional group is a cornerstone of modern organic chemistry, and its derivatives are found in a wide range of bioactive products. nih.gov The ability to perform chemoselective activation and substitution on phosphonates enables the modular preparation of diverse and complex molecular scaffolds. nih.gov Diethyl (3-fluoropropanoyl)phosphonate is a prime example of a building block that can be elaborated into more complex structures for various scientific applications.

Fluorinated α-aminoalkylphosphonates are of significant interest as they are structural analogues of α-amino acids, where the carboxylic acid group is replaced by a phosphonic acid moiety. nih.gov This substitution imparts unique biochemical properties, including resistance to hydrolysis by peptidases. researchgate.net The synthesis of α-aminophosphonates can be achieved through various methods, such as the reaction of 1,3-benzoxazines with diethyl phosphite (B83602). mdpi.com Starting from this compound, the carbonyl group provides a key reactive site for transformation into an amino group, for instance, through reductive amination, to yield the desired fluorinated α-aminoalkylphosphonate backbone. These compounds serve as crucial intermediates for building larger, biologically active molecules. mdpi.com

Building upon the synthesis of fluorinated α-aminoalkylphosphonates, these units can be incorporated into peptide chains to create peptidomimetics. nih.gov These modified peptides often exhibit enhanced stability and improved pharmacokinetic profiles compared to their natural counterparts because the phosphonate linkage is resistant to enzymatic cleavage. researchgate.netnih.gov The incorporation of phosphonamidates into peptide structures is a particularly valuable strategy. nih.gov The presence of the fluorine atom, originating from the this compound precursor, can further modulate the biological activity and physical properties of the resulting dipeptide analogue, influencing factors such as binding affinity and cell permeability.

The phosphonate moiety is frequently incorporated into heterocyclic structures, which are common motifs in pharmaceuticals and biologically active compounds. Research has demonstrated the synthesis of various phosphonate-containing heterocycles. For example, functionalized (pyrrolidin-2-yl)phosphonates and (5-oxopyrrolidin-2-yl)phosphonates have been developed through synthetic strategies involving 1,3-dipolar cycloaddition of C-phosphorylated nitrones. mdpi.comnih.gov In other work, diethyl phosphonate derivatives have been used to create himbacine analogs containing a pyridine (B92270) ring, highlighting their utility in complex natural product synthesis.

Table 1: Examples of Heterocyclic Systems Synthesized from Phosphonate Precursors

| Heterocyclic System | Synthetic Application | Key Transformation |

|---|---|---|

| Pyrrolidinone | Synthesis of functionalized phosphoproline derivatives. nih.gov | Hydrogenation and intramolecular cyclization of an isoxazolidine (B1194047) precursor. nih.gov |

| Pyrrolidine (B122466) | Creation of functionalized pyrrolidine rings. mdpi.com | Mesylation followed by hydrogenolysis and intramolecular cyclization. mdpi.com |

| Pyridine | Used in the synthesis of himbacine analogs. | Incorporation into a pyridine-containing molecular backbone. |

A significant application of phosphonates like this compound is in the creation of analogues of natural products or key biological intermediates. nih.gov By replacing a biologically labile phosphate (B84403) group with a stable phosphonate, researchers can develop molecules with enhanced therapeutic potential. nih.gov This strategy improves metabolic stability while often retaining the desired biological activity. nih.gov Examples include the synthesis of phosphonate analogues of the acetylcholinesterase inhibitor cyclophostin (B1669515) and mimics of the polyphenol curcumin, designed to have better pharmacokinetic properties. nih.govmdpi.com

Table 2: Phosphonate-Based Analogs of Natural Products

| Natural Product | Analog Type | Rationale for Derivatization |

|---|---|---|

| Cyclophostin | Phosphonate analog. nih.gov | To replace the hydrolyzable enol-phosphate P-O bond with a stable P-C bond, enhancing compound lifetime in vivo. nih.gov |

| Curcumin | Ethylphosphonate-based mimics. mdpi.com | To improve pharmacokinetic properties such as solubility and stability compared to the natural polyphenol. mdpi.com |

| Himbacine | Himbacine analogs. | Use of a phosphonate-containing fragment in the total synthesis of complex natural product analogs. |

Exploration as Phosphate Bioisosteres and Enzyme Mimics

The structural and electronic similarity of the phosphonate group to the phosphate group has led to its extensive use as a phosphate bioisostere. researchgate.netrsc.org Phosphonates serve as suitable non-hydrolyzable mimics of phosphates in numerous biomedical applications, often acting as inhibitors for enzymes that utilize phosphate substrates. nih.govrsc.org The introduction of fluorine atoms onto the carbon backbone, as in this compound, can further enhance this mimicry by lowering the pKa of the phosphonate, making its charge state at physiological pH more similar to that of a phosphate group. researchgate.net

This bioisosteric relationship is foundational to their role as enzyme inhibitors, where they can mimic the tetrahedral transition state of substrate hydrolysis. researchgate.net Furthermore, phosphonate analogues that replicate the transition state of a reaction can be used as templates to create molecularly imprinted polymers that function as artificial enzyme mimics, demonstrating catalytic activity for specific reactions like amidolysis. researchgate.net The stability of the P-C bond in phosphonates compared to the P-O bond in phosphates is a critical advantage, preventing cleavage by nucleotidases and other enzymes. nih.govnih.gov

Design of Research Probes with Modulated Physicochemical Properties

The inherent stability of the phosphonate group, combined with the ability to fine-tune its properties, makes this compound and its derivatives excellent candidates for the design of chemical research probes. researchgate.netnih.gov The fluorine atom modulates electronic properties and can serve as a reporter group in certain analytical techniques. researchgate.net These molecules can be used to investigate the mechanisms of enzymes that interact with phosphate-containing substrates without the complication of probe degradation. nih.gov The development of methods for the late-stage radiofluorination of alkyl phosphonates also opens the door to creating 18F-labeled phosphonate tracers for use in positron emission tomography (PET) imaging, allowing for the in vivo study of biological processes and drug distribution. d-nb.info

Computational Chemistry and Theoretical Studies

A comprehensive conformational analysis of this compound would be crucial for understanding its three-dimensional structure and predicting its stereochemical behavior. Such studies typically involve the use of computational methods to identify the most stable conformations (lowest energy states) of the molecule.

While specific data for this compound is unavailable, studies on related fluorinated organic molecules and phosphonates provide a framework for such an analysis. For instance, research on acyclic α-fluoro sulfur compounds has demonstrated that α-fluorination significantly impacts the molecule's conformation. researchgate.netnih.govnih.gov These studies often employ a combination of crystallographic data and computational analysis to understand the non-covalent interactions that dictate the molecular structure. nih.govnih.gov In a similar vein, the conformational analysis of other phosphonate-containing molecules, such as functionalized diethyl(pyrrolidin-2-yl)phosphonates, has been successfully carried out using NMR spectroscopy supported by computational methods. mdpi.com

A theoretical conformational analysis of this compound would likely involve:

Systematic search of conformational space: Identifying all possible spatial arrangements of the atoms.

Energy calculations: Using quantum mechanical methods like Density Functional Theory (DFT) to determine the relative energies of different conformers.

Analysis of stereoelectronic effects: Investigating how the presence of the fluorine atom influences the geometry and stability of the molecule.

Computational modeling is an invaluable tool for elucidating reaction mechanisms, predicting the feasibility of reaction pathways, and understanding the structures of transient intermediates and transition states. For this compound, such studies could provide insights into its reactivity in various chemical transformations.

Although no specific modeling studies for this compound were found, research on related acylphosphonates demonstrates the utility of this approach. For example, DFT calculations have been used to study the reactivity of diethyl α-acylphosphonates with α-aminoesters, confirming that the formation of α-iminophosphonates is not thermodynamically favored. jocpr.comresearchgate.net In another study, computational modeling of competing transition states was instrumental in designing a tailored N-heterocyclic carbene catalyst for the synthesis of γ-butyrolactones from enals and α-ketophosphonates. nih.gov

A theoretical investigation of the reaction pathways of this compound could involve:

Mapping potential energy surfaces: To identify the lowest energy pathways for a given reaction.

Locating transition state structures: These represent the energy maxima along the reaction coordinate.

Calculating activation energies: To predict the rate of a reaction.

The electronic structure of a molecule governs its reactivity. Computational methods can provide detailed information about the distribution of electrons and identify key electronic parameters that act as reactivity descriptors.

While specific electronic structure data for this compound is not available, general principles of carbonyl and phosphonate chemistry apply. The carbonyl group is a key feature, with the carbon atom being electrophilic due to the high electronegativity of the oxygen atom. libretexts.orgresearchgate.net The phosphonate group is also electron-withdrawing and can participate in a variety of chemical reactions. wikipedia.org

Theoretical studies on related compounds have provided insights into their electronic properties. For example, the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, have been investigated for diethyl α-acylphosphonates. jocpr.comresearchgate.net These parameters are crucial for understanding the molecule's ability to donate or accept electrons in chemical reactions.

A computational analysis of the electronic structure of this compound would typically include the calculation of:

Molecular orbitals (HOMO and LUMO): To understand the frontier orbital interactions that govern chemical reactions.

Electrostatic potential maps: To visualize the electron-rich and electron-poor regions of the molecule.

Global reactivity descriptors: Such as electronegativity, hardness, and softness, which provide a quantitative measure of the molecule's reactivity.

Future Perspectives and Emerging Research Directions

Development of Highly Stereoselective Catalytic Systems for Fluorinated Phosphonate (B1237965) Synthesis

The synthesis of fluorinated phosphonates with precise control over stereochemistry is a paramount objective for accessing new chemical space and developing compounds with specific biological activities. While the direct synthesis of Diethyl (3-fluoropropanoyl)phosphonate via a standard Michaelis-Arbuzov reaction between triethyl phosphite (B83602) and 3-fluoropropanoyl chloride has been attempted, it is complicated by the formation of significant by-products. Researchers found that the desired product was formed alongside considerable amounts of 2:1 and 1:2 adducts, arising from the reactivity of the enolizable α-methylene group.

This challenge underscores the critical need for advanced catalytic systems. Future research will likely focus on:

Asymmetric Metal Complex Catalysis: The development of chiral transition metal catalysts (e.g., based on palladium, copper, or nickel) could enable enantioselective addition of phosphites to fluorinated precursors, or stereoselective cross-coupling reactions. mdpi.comorganic-chemistry.org Such systems have shown success in the synthesis of other C-chiral phosphonates and could be adapted to control the formation of β-fluorinated acylphosphonates, preventing unwanted side reactions. mdpi.com

Organocatalysis: Chiral organocatalysts, such as bifunctional quinine (B1679958) derivatives with thiourea (B124793), have been successfully employed in the asymmetric synthesis of cyanohydrinphosphonates from acylphosphonates. mdpi.com Exploring similar organocatalytic strategies for the phosphonylation step itself could provide a metal-free, highly stereoselective route to chiral β-fluorinated acylphosphonates. The phospha-Mannich reaction, a cornerstone for preparing α-aminophosphonates, demonstrates the power of catalytic multicomponent reactions, a strategy that could be adapted for this target class. mdpi.com

Enzymatic Methods: Biocatalysis, using enzymes like lipases, has proven effective for the kinetic resolution of related fluorinated compounds, such as β-amino acids, yielding products with excellent enantiomeric excess. nih.gov Research into lipases or other engineered enzymes capable of stereoselectively catalyzing the formation or resolution of this compound could provide a green and highly efficient synthetic alternative.

Progress in these areas will be crucial to unlock the full potential of chiral β-fluorinated acylphosphonates derived from the parent compound.

Exploration of Novel and Unprecedented Reaction Pathways for Fluoroacylphosphonate Formation

The difficulties encountered in the conventional synthesis of this compound highlight the necessity of exploring alternative and more controlled reaction pathways. The current method's limitations, stemming from the electrophilicity of the acylphosphonate product which leads to further reaction, demand a departure from the one-pot Michaelis-Arbuzov approach.

Emerging research directions are expected to include:

Palladium-Catalyzed Cross-Coupling Reactions: The Michaelis-Arbuzov reaction can be achieved under milder, palladium-catalyzed conditions, which may offer better control. organic-chemistry.orgnii.ac.jp A potential pathway could involve the Pd-catalyzed coupling of a 3-fluoropropanoyl derivative with a P(III) nucleophile under conditions that minimize side reactions.

Copper-Catalyzed Couplings: Copper-catalyzed reactions are widely used for C-P bond formation. organic-chemistry.org Developing a copper-catalyzed method for coupling 3-fluoropropanoyl chloride or a related electrophile with H-phosphonates or trialkyl phosphites could provide a more selective route, potentially avoiding the issues seen with the uncatalyzed thermal reaction.

Multi-step, Controlled Sequences: Instead of a direct one-pot reaction, multi-step sequences that avoid the simultaneous presence of highly reactive intermediates could be key. For instance, the synthesis of α-fluorinated phosphonates has been achieved from α-fluorovinylphosphonates, suggesting that building the carbon chain from a pre-formed phosphonate could be a viable strategy. nih.gov A route might involve the acylation of a stabilized phosphonate carbanion, a method used to create perfluoroacylated phosphonates. capes.gov.br

The data below summarizes potential alternative synthetic strategies compared to the problematic standard approach.

| Synthetic Strategy | Key Features & Rationale | Potential Advantages | Relevant Precursors |

|---|---|---|---|

| Standard Michaelis-Arbuzov | Direct reaction of triethyl phosphite and 3-fluoropropanoyl chloride. | Atom economical, one-step. | Triethyl phosphite, 3-Fluoropropanoyl chloride |

| Catalytic Cross-Coupling (e.g., Pd, Cu) | Use of a catalyst to promote C-P bond formation under milder conditions. organic-chemistry.org | Higher selectivity, lower temperatures, better functional group tolerance. | 3-Fluoropropanoyl halides, H-phosphonates |

| Building from Phosphonate Precursors | Acylation of a lithiated phosphonate or modification of a vinylphosphonate. nih.govcapes.gov.br | Avoids reactive acylphosphonate formation in the presence of phosphite. | Diethyl (lithiomethyl)phosphonate, α-Fluorovinylphosphonates |

Integration into Automated Synthesis Platforms and Flow Chemistry for Scalable Production

The translation of promising laboratory-scale syntheses to scalable and efficient production is a major challenge in modern chemistry. For a compound like this compound, whose synthesis involves reactive and potentially hazardous reagents like acyl chlorides and exothermic reactions, flow chemistry and automated platforms offer significant advantages. researchgate.netmdpi.com

Flow Chemistry for Enhanced Safety and Control: Continuous-flow reactors provide superior heat and mass transfer compared to batch reactors. researchgate.netlew.ro This is particularly important for the Michaelis-Arbuzov reaction, which can be strongly exothermic. Flow chemistry allows for precise control of reaction temperature and residence time, which can suppress the formation of undesired by-products seen in batch synthesis. researchgate.net The use of microreactors can enable the safe handling of highly reactive species like phosphorus trichloride (B1173362) (PCl₃) or phosphoryl chloride (POCl₃), which are precursors in many organophosphorus syntheses. researchgate.net This technology has been successfully applied to produce alkyl phosphonates with high productivity and a low environmental footprint, often eliminating the need for solvents. acs.org

Automated Synthesis for Rapid Optimization: Automated synthesis platforms can accelerate the discovery and optimization of reaction conditions by performing numerous experiments in a high-throughput manner. chemrxiv.orgresearchgate.net Such systems can rapidly screen different catalysts, solvents, and temperature profiles to identify the optimal conditions for the selective synthesis of this compound. This iterative process of design, synthesis, and analysis, often driven by machine learning algorithms, dramatically reduces the time required to develop a robust and scalable synthetic protocol. chemrxiv.org

The combination of these technologies represents a powerful paradigm for moving beyond the initial synthetic hurdles and enabling the reliable, on-demand production of this compound for further research and application development. nih.gov

Expansion of Applications in the Development of Advanced Chemical Biology Tools

The unique structure of this compound makes it an attractive scaffold for the development of sophisticated chemical biology probes. Acylphosphonates are reactive electrophiles, and this reactivity can be harnessed to covalently modify biological targets.

Activity-Based Protein Profiling (ABPP): Fluorophosphonate (FP) probes are a cornerstone of ABPP, used to covalently label and identify active serine hydrolases in complex biological systems. researchgate.netnih.gov These probes typically feature a fluorophosphonate "warhead" and a reporter tag (e.g., biotin (B1667282) or a fluorophore). This compound could serve as a novel warhead. The β-fluoro substituent can influence the electrophilicity and steric profile of the reactive carbonyl center, potentially leading to new reactivity and selectivity profiles compared to existing FP probes. Future work would involve synthesizing derivatives of the title compound appended with reporter tags to profile enzyme activities directly in native biological systems.

Targeted Covalent Inhibitors: The reactivity of the acylphosphonate group could be exploited to design targeted covalent inhibitors for specific enzymes. By incorporating the this compound moiety into a molecule designed to bind non-covalently to a specific protein's active site, a highly selective and potent irreversible inhibitor could be created. This strategy is analogous to the use of sulfonyl fluoride (B91410) probes that have been successfully used to target kinases by reacting with lysine (B10760008) residues. acs.org The phosphonate group itself is a known bioisostere of phosphates and carboxylates, which could enhance binding to enzyme active sites that recognize these motifs. nih.gov

The table below outlines potential applications in chemical biology.

| Application Area | Principle | Potential Advantage of this Scaffold | Target Protein Classes |

|---|---|---|---|

| Activity-Based Protein Profiling (ABPP) | Covalent labeling of active enzyme families using a reactive probe with a reporter tag. researchgate.netnih.gov | Novel reactivity and selectivity due to the β-fluoroacylphosphonate warhead. | Serine Hydrolases, Esterases, Proteases |

| Targeted Covalent Inhibition | Irreversible inhibition of a specific enzyme through covalent bond formation. acs.org | Phosphonate acts as a bioisostere; tunable reactivity for selective targeting. nih.gov | Kinases, Phosphatases, other ATP/GTP binding proteins |

| Fluorogenic Probes | Designing a molecule that becomes fluorescent upon enzymatic reaction. nih.gov | The cleavage of the acylphosphonate bond could potentially restore fluorescence to a quenched fluorophore. | Phosphatases, Esterases |

Q & A

Q. What are the key considerations for synthesizing Diethyl (3-fluoropropanoyl)phosphonate in a laboratory setting?

Synthesis requires careful optimization of reaction conditions. For phosphonate esters like this compound, a Michaelis-Arbusov or Reformatsky-type reaction is typically employed. Fluorinated acyl groups (e.g., 3-fluoropropanoyl) may necessitate anhydrous conditions to avoid hydrolysis and side reactions. Use diethyl phosphite as a nucleophile, and introduce the fluorinated moiety via a halogen-exchange (Halex) reaction or fluorination of a precursor. Monitor reaction progress via <sup>31</sup>P NMR to track phosphonate intermediate formation . Hazard analysis for fluorinated intermediates is critical due to potential toxicity; refer to guidelines like Prudent Practices in the Laboratory for risk mitigation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization relies on combined spectroscopic techniques:

- <sup>31</sup>P NMR : Expect a chemical shift between δ +15 to +25 ppm for acylphosphonates. Coupling to fluorine (if present) may split signals .

- <sup>19</sup>F NMR : Fluorine in the 3-position will exhibit coupling with adjacent protons and phosphorus.

- IR Spectroscopy : Look for P=O (~1250 cm<sup>-1</sup>) and C-F (~1100 cm<sup>-1</sup>) stretches.

Compare data to analogous compounds (e.g., diethyl (4-acetylphenyl)phosphonate ).

Q. What safety protocols are essential when handling fluorinated phosphonates?

Fluorinated compounds often exhibit enhanced reactivity and toxicity. Key steps include:

- Hazard Analysis : Pre-experiment risk assessment for fluoride release or corrosive byproducts .

- PPE : Use nitrile gloves, splash goggles, and fume hoods.

- Waste Management : Neutralize fluorinated waste with calcium hydroxide to precipitate fluorides .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing fluorine at the β-position enhances the electrophilicity of the carbonyl group, facilitating nucleophilic attacks (e.g., in Horner-Wadsworth-Emmons olefinations). However, steric hindrance may reduce reaction rates compared to non-fluorinated analogs. Computational studies (DFT) can quantify electronic effects, while <sup>19</sup>F NMR kinetics experiments track reaction progress .

Q. What methodologies resolve contradictions in reported synthetic yields for fluorinated phosphonates?

Discrepancies often arise from variations in fluorination efficiency or purification methods. To validate protocols:

- Reproducibility Trials : Replicate reactions under controlled humidity/temperature.

- Byproduct Analysis : Use LC-MS or GC-MS to identify fluorinated side products.

- Statistical DOE : Apply factorial design to optimize variables (e.g., solvent polarity, catalyst loading) .

Q. How can mechanistic studies elucidate the role of this compound in transition-metal-free reactions?

Mechanistic probes include:

- Isotopic Labeling : Use deuterated solvents to track proton transfer steps.

- Trapping Experiments : Introduce radical scavengers (e.g., TEMPO) to test for radical intermediates.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with <sup>1</sup>H/<sup>2</sup>H substrates to identify rate-determining steps. For example, ’s azide-phosphonate reaction mechanism could be adapted .

Q. What advanced techniques optimize the regioselectivity of fluorinated phosphonate derivatives in multi-step syntheses?

- Directed Ortho-Metalation : Use directing groups (e.g., amides) to position fluorine selectively.

- Flow Chemistry : Enhance control over exothermic fluorination steps.

- Crystallography : Resolve steric effects via X-ray structures of intermediates .

Methodological Challenges and Solutions

Q. How to address poor solubility of this compound in common organic solvents?

Q. What analytical strategies differentiate between isomeric fluorinated phosphonates?

- 2D NMR : <sup>1</sup>H-<sup>19</sup>F HOESY or <sup>1</sup>H-<sup>13</sup>C HSQC maps spatial proximity of fluorine to other nuclei.

- Chiral HPLC : Resolve enantiomers using cellulose-based columns if chirality is introduced .

Data Interpretation and Validation

Q. How to validate computational modeling results for fluorinated phosphonate reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.